molecular formula C15H17FN2O2 B11845326 Ethyl 4-(dimethylamino)-6-fluoro-8-methylquinoline-3-carboxylate

Ethyl 4-(dimethylamino)-6-fluoro-8-methylquinoline-3-carboxylate

Cat. No.: B11845326
M. Wt: 276.31 g/mol
InChI Key: DHVBTFGGPWOVGT-UHFFFAOYSA-N
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Description

Ethyl 4-(dimethylamino)-6-fluoro-8-methylquinoline-3-carboxylate is a complex organic compound with a quinoline backbone This compound is notable for its unique structural features, including a dimethylamino group, a fluorine atom, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(dimethylamino)-6-fluoro-8-methylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the dimethylamino group, fluorine atom, and carboxylate ester group through various substitution and esterification reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(dimethylamino)-6-fluoro-8-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The dimethylamino and fluorine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can produce a wide range of functionalized quinoline compounds.

Scientific Research Applications

Ethyl 4-(dimethylamino)-6-fluoro-8-methylquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: The compound can be used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(dimethylamino)-6-fluoro-8-methylquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can enhance the compound’s binding affinity and stability. These interactions can modulate the activity of biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(dimethylamino)benzoate: Shares the dimethylamino and ethyl ester groups but lacks the quinoline core and fluorine atom.

    4-(Dimethylamino)-2-methylquinoline: Similar quinoline structure but without the ethyl ester and fluorine atom.

Uniqueness

Ethyl 4-(dimethylamino)-6-fluoro-8-methylquinoline-3-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom, in particular, enhances its stability and binding affinity, making it a valuable compound for various applications.

Biological Activity

Ethyl 4-(dimethylamino)-6-fluoro-8-methylquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of C15H16FN2O2C_{15}H_{16}FN_{2}O_{2} and a molecular weight of approximately 276.31 g/mol. The presence of the dimethylamino group enhances its biological activity, while the fluorine atom contributes to its chemical reactivity and stability in various environments.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Activity : This compound has shown promising results against various microbial strains, indicating its potential as an antimicrobial agent .
  • Anticancer Properties : Research indicates that it may possess significant anticancer activity, particularly through mechanisms involving topoisomerase inhibition. In vitro studies have demonstrated cytotoxic effects on multiple cancer cell lines, suggesting its utility in cancer therapy .
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects include:

  • Topoisomerase Inhibition : The compound has been identified as a mixed inhibitor of topoisomerases I and II, which are crucial enzymes in DNA replication and repair. This inhibition leads to increased cytotoxicity in cancer cells .
  • Interaction with Biological Macromolecules : Studies have shown that the compound interacts with various proteins and enzymes, potentially altering their activity and influencing cellular pathways involved in proliferation and apoptosis.

Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental settings:

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against multiple microbial strains
AnticancerCytotoxic to several cancer cell lines
Anti-inflammatoryInhibits inflammatory pathways

Case Studies

  • Anticancer Activity : A study evaluated the compound's effects on human leukemia cell lines, revealing that it was up to three-fold more cytotoxic than traditional treatments like DACA (a known topoisomerase inhibitor)【5】. The IC50 values indicated strong potency, particularly against resistant cancer cell lines.
  • Antimicrobial Efficacy : In another investigation, the compound demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting its potential for development into a new class of antibiotics【7】.

Properties

Molecular Formula

C15H17FN2O2

Molecular Weight

276.31 g/mol

IUPAC Name

ethyl 4-(dimethylamino)-6-fluoro-8-methylquinoline-3-carboxylate

InChI

InChI=1S/C15H17FN2O2/c1-5-20-15(19)12-8-17-13-9(2)6-10(16)7-11(13)14(12)18(3)4/h6-8H,5H2,1-4H3

InChI Key

DHVBTFGGPWOVGT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1N(C)C)F)C

Origin of Product

United States

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